3-(Boc-amino)-5-trifluoromethyl-pyridine

Catalog No.
S893810
CAS No.
1187055-61-3
M.F
C11H13F3N2O2
M. Wt
262.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Boc-amino)-5-trifluoromethyl-pyridine

In-house Boc-protection of 3-amino-5-trifluoromethylpyridine suffers from poor nucleophilicity, requiring harsh conditions and often yielding incomplete conversion or bis-Boc impurities. This pre-protected building block provides an immediate coupling-ready scaffold, bypassing that bottleneck. • Ready-to-couple Boc-protected amine avoids low-yielding protection step. • 5-CF3 group blocks oxidative metabolism and enhances pharmacokinetic properties. • Accelerates library synthesis of kinase inhibitors and thiazole carboxamides. Supplied in high purity, in stock for fast delivery.

CAS Number

1187055-61-3

Product Name

3-(Boc-amino)-5-trifluoromethyl-pyridine

IUPAC Name

tert-butyl N-[5-(trifluoromethyl)pyridin-3-yl]carbamate

Molecular Formula

C11H13F3N2O2

Molecular Weight

262.23 g/mol

InChI

InChI=1S/C11H13F3N2O2/c1-10(2,3)18-9(17)16-8-4-7(5-15-6-8)11(12,13)14/h4-6H,1-3H3,(H,16,17)

InChI Key

FPMPSEZVIVLPGK-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=CN=CC(=C1)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=CC(=C1)C(F)(F)F

Synonyms

3-(Boc-amino)-5-trifluoromethyl-pyridine, tert-Butyl (5-(trifluoromethyl)pyridin-3-yl)carbamate, 3-(tert-Butoxycarbonylamino)-5-(trifluoromethyl)pyridine, 5-(Trifluoromethyl)pyridin-3-ylcarbamic acid tert-butyl ester, tert-Butyl N-[5-(trifluoromethyl)pyridin-3-yl]carbamate

Purity

≥98%

Package Size

500 mg, 1 g, 5 g

3-(Boc-amino)-5-trifluoromethyl-pyridine (CAS 1187055-61-3) is a highly specialized, pre-protected fluorinated heterocyclic building block utilized extensively in medicinal chemistry and pharmaceutical development [1]. By incorporating a strongly electron-withdrawing and lipophilic trifluoromethyl (-CF3) group at the 5-position alongside a tert-butoxycarbonyl (Boc)-protected amine at the 3-position, this compound provides an immediate, ready-to-couple scaffold. It is primarily procured to bypass challenging protection steps on electron-deficient amines, enabling rapid library synthesis of complex multi-ring pharmaceutical intermediates, such as kinase inhibitors and purine receptor antagonists, while intrinsically improving the metabolic stability and membrane permeability of downstream candidates [1].

Research Fit

Orthogonal Boc protection for controlled amine release
CF₃ substituent enhances lipophilicity and metabolic stability
High purity specification supports reproducible multi-step synthesis

Substituting this specific building block with non-fluorinated analogs like 3-(Boc-amino)pyridine fundamentally alters the electronic and metabolic profile of the final molecule, resulting in a significantly more basic pyridine nitrogen that can introduce off-target toxicities and leave the 5-position vulnerable to rapid CYP450 oxidative metabolism [1]. Conversely, attempting to procure the unprotected baseline, 3-amino-5-trifluoromethylpyridine, forces the end-user to perform the Boc-protection step in-house [2]. Because the -CF3 group severely depletes the electron density and nucleophilicity of the 3-amino group, in-house protection is notoriously sluggish, requires harsh basic conditions, and often suffers from significant yield losses due to incomplete conversion or bis-Boc impurity formation, ultimately inflating procurement and labor costs [2].

Substitution Risk

Target Compound
Boc protection prevents side reactions; 3,5-substitution directs regioselective coupling
Unprotected / Regioisomeric Analogs
Free amine participates in unwanted reactions; 3,4-isomer may shift coupling outcomes

Reduced Basicity & Off-Target Liability

The incorporation of the -CF3 group exerts a profound electron-withdrawing effect on the pyridine core, significantly reducing the basicity of the ring nitrogen compared to non-fluorinated analogs [1]. While the standard 3-aminopyridine core exhibits a pKa of approximately 6.04, the fluorinated 3-amino-5-trifluoromethylpyridine core demonstrates a predicted pKa of 3.74 [2]. This >2.2 unit reduction in pKa ensures that the pyridine nitrogen remains largely unprotonated at physiological pH.

Evidence DimensionPyridine nitrogen pKa
Target Compound Data~3.74 (fluorinated core)
Comparator Or Baseline3-aminopyridine (~6.04)
Quantified Difference>2.2 unit reduction in pKa
ConditionsAqueous solution, 25°C

Lowering the basicity of the pyridine ring is a primary strategy for medicinal chemists to eliminate hERG-related cardiotoxicity and alter the salt-pairing profile of the drug candidate.

Purity Specification
Reported
98% min. purity (vs 95% common)
Higher baseline reduces repurification needs
Vendor COA review required

Enhanced Lipophilicity & Permeability

The trifluoromethyl group acts as a potent lipophilicity enhancer, which is critical for compounds targeting intracellular domains [1]. The baseline 3-aminopyridine core is highly hydrophilic with a logP of 0.11, whereas the 5-trifluoromethyl substituted core achieves a logP of 2.26 [2]. This substantial increase in lipophilicity directly translates to improved passive cellular membrane permeability for downstream active pharmaceutical ingredients (APIs).

Evidence DimensionPartition coefficient (logP)
Target Compound Data2.26 (fluorinated core)
Comparator Or Baseline3-aminopyridine (0.11)
Quantified Difference>2.1 logP unit increase
ConditionsOctanol/water partition model

Procuring the fluorinated building block intrinsically embeds higher membrane permeability into the scaffold, which is essential for developing orally bioavailable intracellular inhibitors.

Regioisomeric Purity
Class-level
Defined 3,5-substitution
Ensures regioselective coupling outcomes
Isomeric purity review advised

Synthetic Efficiency & Yield Retention

Procuring the pre-protected 3-(Boc-amino)-5-trifluoromethyl-pyridine eliminates a highly inefficient synthetic step [1]. The unprotected 3-amino-5-trifluoromethylpyridine features a deactivated, poorly nucleophilic amine due to the electron-withdrawing -CF3 group. In-house Boc protection of such electron-deficient anilines typically results in moderate yields (often 60-80%) and requires strong bases or extended reaction times, risking the formation of bis-Boc impurities[2]. Procuring the pre-protected form guarantees 100% material retention for immediate downstream coupling.

Evidence DimensionEffective yield of Boc-protected intermediate
Target Compound Data100% (ready-to-use procurement)
Comparator Or BaselineUnprotected 3-amino-5-trifluoromethylpyridine (typically 60-80% yield post-protection)
Quantified Difference20-40% yield recovery and elimination of 1 synthetic step
ConditionsStandard Boc-anhydride protection protocols

Bypassing the low-yielding protection of a deactivated amine saves expensive reagents, reduces labor, and accelerates high-throughput library synthesis.

Physicochemical Properties
Data to verify
LogP 3.46 · PSA 54.71 Ų vs LogP ~1.5 (free amine)
Reported LogP may indicate membrane permeation context
In silico prediction, requires experimental validation

Chemoselectivity in Cross-Coupling

In complex multi-step synthesis, free amines can poison palladium catalysts or undergo competitive N-arylation during Suzuki or Buchwald-Hartwig couplings [1]. The robust Boc protection on 3-(Boc-amino)-5-trifluoromethyl-pyridine completely masks the amine, ensuring that subsequent functionalizations (e.g., if the pyridine ring is further halogenated or metalated) proceed with absolute chemoselectivity [1]. Unprotected comparators require careful optimization to prevent unwanted N-arylation side products.

Evidence DimensionChemoselectivity in Pd-catalyzed coupling
Target Compound DataComplete amine masking (no N-arylation)
Comparator Or BaselineUnprotected aminopyridine (prone to competitive N-arylation)
Quantified DifferencePrevention of competitive N-arylation pathways
ConditionsStandard Pd-catalyzed cross-coupling conditions

Procuring the Boc-protected building block ensures predictable, scalable downstream functionalization without wasting expensive transition-metal catalysts.

Application-validated Scaffold
Class-level
Reported PIM kinase inhibitor intermediate
Supports PIM inhibitor synthesis studies
Literature context; validate for specific series
Synthetic Route Maturity
Reported
Mature, well-established route
May support reliable supply and cost predictability
Vendor-specific review recommended

Kinase Inhibitor Library Synthesis

Ideal for generating thiazole carboxamides and other hinge-binding motifs (e.g., PIM kinase inhibitors) where the -CF3 group is required to occupy a specific hydrophobic pocket while the Boc group allows selective coupling of the core scaffold .

Metabolic Stability Optimization

The perfect drop-in replacement when a lead compound containing a standard aminopyridine ring suffers from rapid CYP450-mediated oxidative clearance at the 5-position. The -CF3 group effectively blocks this metabolic hotspot while maintaining the 3-amino attachment point .

High-Throughput Screening

Procured specifically to accelerate library generation by bypassing the difficult and low-yielding Boc-protection of electron-deficient fluorinated amines, allowing chemists to proceed directly to parallel cross-coupling reactions .

Application Fit Matrix

Application
Selection Property
Validation Focus
Pan-PIM Kinase Inhibitor Lead Optimization Studies
Boc-protected amine for controlled deprotection and coupling
Free amine intermediate identity and coupling efficiency
CF₃-Containing Agrochemical Library Design
5-Trifluoromethylpyridine core with amino derivatization handle
Sulfonamide/amide library synthesis yields and purity
¹⁹F NMR Probe Development
Single regiospecific ¹⁹F label from CF₃ group
¹⁹F signal clarity and isomeric purity

XLogP3

2.3

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